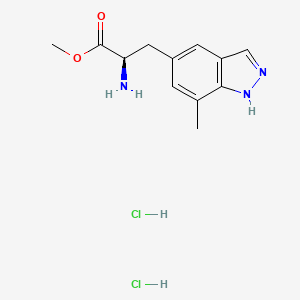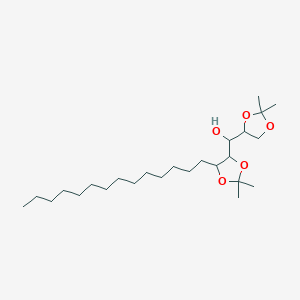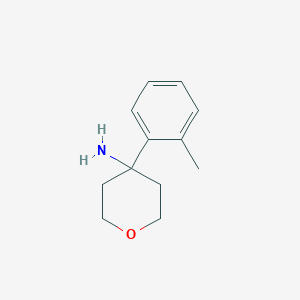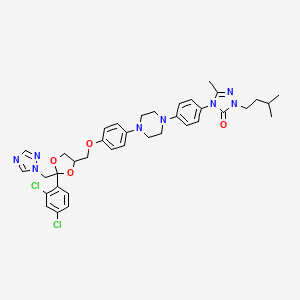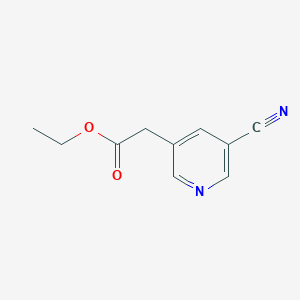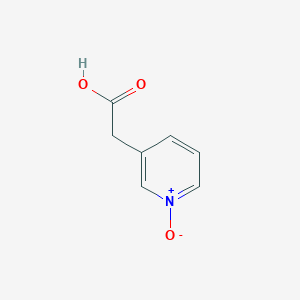
3-Pyridineaceticacid,1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridineaceticacid,1-oxide is a heterocyclic organic compound that features a pyridine ring with an acetic acid side chain and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineaceticacid,1-oxide typically involves the oxidation of 3-pyridineacetic acid. One common method is the use of peracids, such as peracetic acid, to oxidize the nitrogen atom in the pyridine ring to form the N-oxide. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridineaceticacid,1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the parent pyridine compound.
Substitution: The acetic acid side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid side chain under basic conditions.
Major Products Formed:
Oxidation: Further oxidized pyridine derivatives.
Reduction: 3-Pyridineacetic acid.
Substitution: Various substituted pyridineacetic acid derivatives
Scientific Research Applications
3-Pyridineaceticacid,1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Pyridineaceticacid,1-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in various catalytic reactions and in the synthesis of bioactive compounds .
Comparison with Similar Compounds
Pyridine: The parent compound without the acetic acid side chain and N-oxide group.
Pyridine N-oxide: Similar structure but lacks the acetic acid side chain.
3-Pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of the acetic acid side chain.
Uniqueness: 3-Pyridineaceticacid,1-oxide is unique due to the presence of both the acetic acid side chain and the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)4-6-2-1-3-8(11)5-6/h1-3,5H,4H2,(H,9,10) |
InChI Key |
BEKIXDAHVQCUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



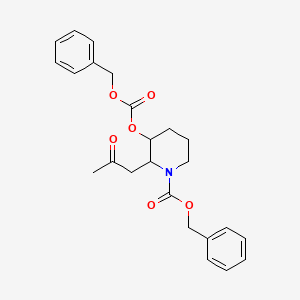
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
